molecular formula C22H21N3O3S2 B3207025 N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040678-68-9

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207025
CAS No.: 1040678-68-9
M. Wt: 439.6 g/mol
InChI Key: IOACYXIBTQNTQM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole ring fused to a thiophene backbone. The compound’s structure includes a sulfonamide group linked to a 3,4-dimethylphenyl substituent and a 2-methylphenyl moiety attached to the oxadiazole ring.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-9-10-17(13-16(14)3)25(4)30(26,27)19-11-12-29-20(19)22-23-21(24-28-22)18-8-6-5-7-15(18)2/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOACYXIBTQNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by a thiophene ring, sulfonamide group, and oxadiazole moiety. The presence of dimethyl and methyl substituents on the phenyl rings is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : Oxadiazole derivatives are also noted for their antibacterial and antifungal activities. They inhibit bacterial growth by targeting specific enzymes critical for bacterial survival .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase (CA) and other enzymes involved in cellular metabolism .
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Impact on Activity
Dimethyl groups on phenyl Enhance lipophilicity and cellular uptake
Oxadiazole moiety Critical for anticancer activity
Sulfonamide group Contributes to enzyme inhibition
Methyl substitution Modulates binding affinity to target proteins

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxicity of various oxadiazole derivatives, this compound exhibited an IC50 value significantly lower than standard chemotherapeutics against human lung adenocarcinoma cells (A549) and breast cancer cells (MCF7) .
  • Mechanistic Insights : Another study utilized molecular dynamics simulations to elucidate the interaction between the compound and target proteins involved in apoptosis pathways. The results indicated that the compound binds effectively to Bcl-2 protein domains, promoting pro-apoptotic signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Based Sulfonamides

The compound shares structural homology with 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide derivatives (), which exhibit antimicrobial and anti-inflammatory activities. Key differences include:

  • Substituents : The target compound has a thiophene-sulfonamide core, whereas ’s derivatives feature a sulphanyl acetamide group.

Table 1: Pharmacological Comparison of Oxadiazole Derivatives

Compound Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Thiophene-sulfonamide 3,4-dimethylphenyl, 2-methylphenyl Not reported
5-(4-nitrophenyl)-oxadiazole Oxadiazole-acetamide 4-nitrophenyl, sulphanyl AChE: 12–45 µM; BChE: 18–50 µM
Thiadiazole vs. Oxadiazole Heterocycles

The 1,3,4-thiadiazole derivatives in –3 differ by replacing the oxadiazole’s oxygen with sulfur. This substitution alters electronic properties and bioavailability:

  • Planarity and Stability : ’s thiadiazole derivative exhibits near-planar geometry (r.m.s. deviation = 0.149 Å) due to intramolecular C–H···N hydrogen bonding, enhancing crystallinity and thermal stability (m.p. 408 K). The target compound’s oxadiazole may exhibit reduced planarity, affecting binding to hydrophobic enzyme pockets .
  • Biological Activity : Thiadiazoles in show insecticidal/fungicidal effects, whereas oxadiazoles (e.g., ) target cholinesterases. This highlights the role of heteroatom identity in activity modulation.

Table 2: Structural and Physicochemical Comparison

Compound Heterocycle Planarity (r.m.s. deviation) Melting Point Key Interactions
Target Compound 1,2,4-oxadiazole Not reported Not reported Likely C–H···O/N bonds
(E)-5-(3,5-Dimethylphenyl)-thiadiazole 1,3,4-thiadiazole 0.149 Å 408 K C–H···N hydrogen bonds
Sulfonamide-Containing Analogues

Sulfonamide groups are critical for binding to enzymes like carbonic anhydrase. The target compound’s N-methylated sulfonamide may reduce metabolic degradation compared to non-methylated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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